1,3-Dinitroacridine
Description
Scope and Objectives for Advanced Research on 1,3-Dinitroacridine1,3-Dinitroacridine is a specific derivative within the nitroacridine (B3051088) family, characterized by the presence of two nitro groups at the 1 and 3 positions of the acridine (B1665455) nucleusontosight.aiontosight.ai. While detailed experimental data specifically for this compound is less prevalent in the readily accessible literature compared to some other acridine derivatives, its structure suggests potential for unique chemical behavior and biological interactions. Advanced research on this compound would likely focus on its synthesis, detailed characterization, and exploration of its potential applications.
Objectives for such research could include:
Synthesis and Optimization: Developing efficient and scalable synthetic routes to this compound, potentially involving the direct nitration of acridine or specific precursor molecules. Understanding the regioselectivity of nitration reactions on the acridine core is crucial ptfarm.pljocpr.com.
Physicochemical Characterization: Determining its precise physical and chemical properties, including melting point, solubility, spectroscopic data (UV-Vis, IR, NMR), and stability under various conditions. This data is essential for understanding its behavior and potential for formulation or further chemical modification.
Exploration of Reactivity: Investigating the reactivity of the nitro groups and the acridine core, such as potential reduction of the nitro groups or electrophilic/nucleophilic substitution reactions on the ring system.
Structure-Activity Relationship Studies: If biological activity is hypothesized or observed, understanding how the specific placement of the nitro groups influences interactions with biological targets, such as DNA or enzymes, would be a key objective.
While specific experimental data for this compound is limited in the searched literature, related compounds like 7-methyl-1,3-dinitroacridine (B4290938) provide some insight into the expected properties of such structures ontosight.ai. The general properties of nitroacridines, such as their potential for fluorescence and their role as DNA-binding agents, can also inform research objectives sigmaaldrich.comptfarm.plontosight.ai.
Data Table: Properties of Related Nitroacridine Compounds
Structure
3D Structure
Properties
Molecular Formula |
C13H7N3O4 |
|---|---|
Molecular Weight |
269.21 g/mol |
IUPAC Name |
1,3-dinitroacridine |
InChI |
InChI=1S/C13H7N3O4/c17-15(18)9-6-12-10(13(7-9)16(19)20)5-8-3-1-2-4-11(8)14-12/h1-7H |
InChI Key |
KTLYTJKMYQFECQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(=CC(=CC3=N2)[N+](=O)[O-])[N+](=O)[O-] |
solubility |
0.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Synthetic Methodologies for 1,3 Dinitroacridine and Its Derivatives
Direct Synthetic Routes to 1,3-Dinitroacridine
Nitration Strategies for the Acridine (B1665455) Core
The direct nitration of the acridine ring system is a primary method for introducing nitro functionalities. However, electrophilic substitution on the acridine core typically favors positions 2 and 4 under acidic conditions thieme-connect.comchemcess.comptfarm.pl. Standard nitration of acridine using nitric acid in the presence of sulfuric acid predominantly yields 2-nitroacridine, often with 4-nitroacridine (B1605210) as a byproduct thieme-connect.comchemcess.comptfarm.pl. While dinitroacridines can be formed under more vigorous nitration conditions, achieving a specific 1,3-dinitro substitution pattern directly from unsubstituted acridine is not explicitly detailed in the provided literature.
Research indicates that the regioselectivity of nitration can be significantly influenced by substituents present on the acridine ring. For instance, the presence of electron-donating groups can direct electrophilic substitution towards position 1 thieme-connect.com. Studies on substituted acridines have shown that nitration of a 2,7-dimethoxyacridine derivative can lead to a dinitro product where the nitro groups are located at the 1 and 8 positions nih.gov. A general procedure for the synthesis of "mono-dinitro acridine" has been reported using a mixture of concentrated sulfuric acid and nitric acid at low temperatures (0-10°C), yielding the product in approximately 60% jocpr.com. However, the specific isomer formed in this general procedure is not identified.
Table 1: Nitration of Acridine and Substituted Acridines
| Substrate | Nitrating Agent/Conditions | Product(s) | Yield (%) | Reference |
| Acridine | HNO₃/H₂SO₄ | 2-Nitroacridine (major), 4-Nitroacridine (minor) | ~86% (2-nitro) | thieme-connect.comchemcess.comptfarm.pl |
| Acridine | HNO₃/H₂SO₄ (harsher conditions) | Dinitroacridines (unspecified isomers) | Not specified | chemcess.comjocpr.com |
| 2,7-Dimethoxyacridine | HNO₃/H₂SO₄ (1:1), RT, 1 h | 1,8-Dinitro-2,7-dimethoxyacridine | Not specified | nih.gov |
| Acridine | H₂SO₄/HNO₃ (0-10°C) | Mono-dinitro acridine | ~60% | jocpr.com |
Emerging Synthesis Techniques (e.g., microwave-assisted, metal-free catalysis)
Emerging synthetic methodologies are continuously being explored to improve the efficiency and sustainability of acridine synthesis. Microwave-assisted synthesis has demonstrated significant advantages, including reduced reaction times, increased yields, and enhanced product purity for various acridine derivatives nih.govsioc-journal.cnrsc.orgnih.govscielo.org.mx. For example, microwave irradiation has been employed for the synthesis of acridine-acetazolamide conjugates nih.gov and for acridine derivatives using a Co/C catalyst in water rsc.org.
Metal-free catalytic approaches are also gaining traction in the synthesis of acridines, offering alternatives to traditional metal-catalyzed methods sioc-journal.cnresearchgate.net. While these advanced techniques are broadly applicable to acridine chemistry, their specific application to the targeted synthesis of this compound, particularly in achieving the desired regioselectivity, is not extensively documented in the provided literature.
Synthesis via Precursor Modification and Functionalization
Alternative strategies for synthesizing dinitroacridines, including the 1,3-isomer, often involve building the acridine scaffold from appropriately functionalized precursors. This approach allows for greater control over the final substitution pattern.
Functionalization of Acridine Intermediates
The acridine ring system is a versatile scaffold that can be modified through various functionalization pathways. Synthesizing functionalized acridine intermediates, which can then be subjected to nitration or other transformations, offers a route to complex acridine structures thieme-connect.com. Classical methods for acridine synthesis typically involve the condensation of functionalized anilines with o-halogenobenzoic acid derivatives or the condensation of diphenylamine (B1679370) derivatives thieme-connect.com. These pre-functionalized intermediates can then be nitrated. For example, the synthesis of 9-chloroacridines from anthranilic acids, followed by substitution reactions, is a known strategy stlawu.edu.
Palladium-Catalyzed Approaches in Acridine Synthesis
Palladium-catalyzed reactions play a crucial role in modern organic synthesis, including the construction of the acridine core and the introduction of diverse substituents. Methods such as palladium-catalyzed cross-coupling reactions, including the Buchwald-Hartwig amination and Suzuki coupling, are widely employed to form C-N and C-C bonds, respectively, enabling the synthesis of complex acridine derivatives nih.govstlawu.edumpg.deijpsonline.comrsc.orgsioc-journal.cnresearchgate.net. These powerful catalytic systems facilitate the assembly of substituted acridines, which can subsequently be utilized in nitration reactions to potentially achieve specific dinitro isomers. For instance, palladium-catalyzed addition of terminal alkynes to diarylamines has been used to synthesize substituted acridines nih.gov.
Derivatization Strategies of this compound
Specific derivatization strategies applied directly to this compound are not extensively detailed in the provided search results. However, the presence of nitro groups on the acridine ring can influence its reactivity. For example, nitro groups can activate adjacent positions for nucleophilic attack or can themselves be chemically transformed. The nitro group at position 1 in certain nitroacridines has been noted to facilitate nucleophilic substitution reactions thieme-connect.com. Furthermore, nitro groups can be reduced to amino groups, offering a pathway to aminoacridine derivatives jocpr.com. Nitroacridines, such as nitracrine, have been investigated for their biological activities, including their interaction with DNA ptfarm.plnih.govrsc.orgscribd.com.
Chemical Reactivity and Transformation Pathways
Electrophilic and Nucleophilic Substitution Reactions of the Acridine (B1665455) Nucleuspharmaguideline.com
The acridine nucleus, an aza-derivative of anthracene, exhibits a chemical personality akin to pyridine (B92270) and quinoline. pharmaguideline.com The nitrogen atom's presence significantly influences the electron distribution across the tricyclic system. It is a weak base, with the lone pair of electrons on the nitrogen atom allowing for protonation to form soluble salts. pharmaguideline.com
The reactivity of the acridine ring towards electrophiles and nucleophiles is highly regioselective. The nitrogen atom deactivates the ring system towards electrophilic attack, particularly in the central pyridine ring. Consequently, electrophilic substitution reactions preferentially occur on the outer benzenoid rings. pharmaguideline.comptfarm.pl Conversely, the electron-deficient nature of the ring, especially at the C9 position which is para to the nitrogen atom, makes it susceptible to nucleophilic attack. pharmaguideline.comthieme-connect.com This reactivity is enhanced in the quaternary salts of acridine. pharmaguideline.com
Regioselectivity and Positional Reactivity Controlpharmaguideline.com
The positions of substitution on the acridine ring are well-defined and are further influenced by the presence of substituents. In the case of 1,3-Dinitroacridine, the two nitro groups exert a powerful deactivating effect on the ring they are attached to (the 'A' ring), making electrophilic substitution exceptionally difficult.
Electrophilic Substitution: For an unsubstituted acridine molecule, electrophilic attack, such as nitration, favors the 2- and 7-positions, leading to disubstitution under forcing conditions. pharmaguideline.comptfarm.pl However, the presence of the 1,3-dinitro substitution pattern would strongly deactivate the entire molecule towards further electrophilic attack.
Nucleophilic Substitution: The C9 position of acridine is the most electron-deficient and, therefore, the primary site for nucleophilic attack. pharmaguideline.comthieme-connect.com The presence of a nitro group, particularly at the 1-position, is known to activate the ring for nucleophilic substitution reactions. thieme-connect.com In this compound, the nitro groups significantly enhance the electrophilicity of the ring system, making it more susceptible to nucleophilic attack, not only at the C9 position but potentially also leading to substitution of one of the nitro groups via a nucleophilic aromatic substitution (SNAr) mechanism.
| Reaction Type | Preferred Position(s) on Unsubstituted Acridine | Influence of 1,3-Dinitro Substitution |
| Electrophilic Substitution | 2- and 7-positions pharmaguideline.comptfarm.pl | Strong deactivation; reaction is highly unfavorable. |
| Nucleophilic Substitution | 9-position pharmaguideline.comthieme-connect.com | Strong activation of the ring system, especially at C9. Potential for SNAr at C1 or C3. |
Reduction and Oxidation Chemistry of Nitro Groups and the Acridine Ring Systempharmaguideline.comthieme-connect.com
The redox chemistry of this compound involves both the nitro functional groups and the heterocyclic acridine core.
Reduction: The nitro groups of nitroaromatic compounds are susceptible to reduction, which can proceed through various intermediates to form the corresponding amines. asm.orgmdpi.com The reduction of nitroacridines is a key process, and the one-electron reduction potentials are a significant factor in their bioreduction. rsc.org
The acridine ring itself can be selectively reduced. Catalytic hydrogenation tends to reduce the outer benzene (B151609) rings, while chemical reduction, for example with zinc and hydrochloric acid, selectively reduces the central pyridine ring to yield 9,10-dihydroacridine. pharmaguideline.comptfarm.pl
Oxidation: The acridine ring is relatively resistant to oxidation, but strong oxidizing agents can induce transformations. Oxidation with dichromate in acetic acid yields acridone. pharmaguideline.comptfarm.pl A more vigorous oxidation using potassium permanganate (B83412) in an alkaline medium results in the cleavage of a benzenoid ring to form quinoline-2,3-dicarboxylic acid. pharmaguideline.comptfarm.plwikipedia.org The electron-withdrawing nitro groups in this compound would make the ring even more resistant to oxidative degradation. asm.org Oxidation can also occur at the nitrogen atom, with peroxyacids like peroxybenzoic acid yielding the corresponding acridine N-oxide. wikipedia.orgrsc.org
Photochemical Reactions and Excited State Chemistry
The aromatic, heterocyclic structure of acridine derivatives makes them photochemically active. Their behavior upon absorption of light is a critical aspect of their chemistry.
Photo-induced Transformations in Related Acridine Systems
Acridine and its derivatives undergo various reactions when exposed to ultraviolet light. One notable example is reductive alkylation. In the presence of UV light, acridine reacts with aliphatic carboxylic acids, such as n-pentanoic acid, to form the corresponding 9-alkylacridine (e.g., 9-n-butylacridine). pharmaguideline.comptfarm.pl This reaction highlights the unique reactivity of the excited state of the acridine nucleus. Studies on the photochemistry of nitrogen heteroaromatic compounds like pyridine, quinoline, and acridine have been crucial in identifying their reactive excited states. dtic.mil
Mechanistic Investigations of Photoreactions in Nitrogen Heterocycles
The photochemistry of nitrogen heterocycles is influenced by the nature of their electronic excited states. nih.gov Acridine exhibits interesting photophysical properties; it is a photobase, meaning its basicity increases significantly upon photoexcitation. The ground state pKa of acridine is 5.1, similar to pyridine, but its excited state pKa rises to 10.6. wikipedia.org This change in basicity can dramatically alter its reactivity in the excited state. Mechanistic studies focus on identifying the specific excited states (e.g., singlet vs. triplet) involved in photochemical transformations and the pathways through which they react. dtic.mil The presence of nitro groups, which are known quenchers of fluorescence and can participate in photochemical reactions, would be expected to significantly modify the excited state chemistry of the this compound molecule compared to the parent acridine.
Investigation of Chemical Stability and Degradation Pathways
The stability of this compound is largely determined by the robust aromatic system and the presence of the nitro groups.
Nitroaromatic compounds are generally characterized by their resistance to oxidative degradation. asm.org The electron-withdrawing nature of the nitro groups makes the aromatic ring less susceptible to attack by electrophilic oxidizing agents. asm.org Consequently, these compounds can be persistent in certain environments.
The primary degradation pathways for nitroaromatic compounds, especially under anaerobic or reducing conditions, are initiated by the reduction of the nitro groups. mdpi.com This process can lead to the formation of nitroso and hydroxylamino intermediates, which are often more reactive than the parent nitro compound. These intermediates can be further reduced to amines or can participate in condensation or polymerization reactions. mdpi.com Therefore, reductive pathways are a key consideration in the environmental fate and metabolic transformation of compounds like this compound. asm.orgmdpi.com
| Condition | Stability/Degradation Pathway |
| Oxidative Conditions | Generally stable; the aromatic ring is deactivated by nitro groups. asm.org |
| Reductive Conditions | Susceptible to degradation, initiated by the reduction of nitro groups to amines via nitroso and hydroxylamino intermediates. mdpi.com |
| Photochemical Conditions | Potentially unstable; can undergo photo-induced transformations, though specific pathways for this compound are not detailed. |
| Hydrolytic Conditions | The acridine ring is generally stable to hydrolysis. |
Advanced Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For a molecule like 1,3-Dinitroacridine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete assignment of its proton (¹H) and carbon (¹³C) chemical shifts, thereby confirming its core structure and the substitution pattern of the nitro groups.
The ¹H NMR spectrum of this compound is expected to exhibit a series of signals in the aromatic region, corresponding to the protons on the acridine (B1665455) backbone. The chemical shifts of these protons are significantly influenced by the electron-withdrawing nature of the two nitro groups and the nitrogen atom within the heterocyclic ring system. Protons in close proximity to the nitro groups, particularly at positions 2 and 4, are anticipated to be deshielded and resonate at a lower field (higher ppm values).
Similarly, the ¹³C NMR spectrum will display distinct signals for each carbon atom in the this compound molecule. The carbons directly attached to the electron-withdrawing nitro groups (C1 and C3) are expected to show the most significant downfield shifts. The chemical shifts of the other carbons in the acridine core provide a complete map of the electronic environment within the molecule, confirming the substitution pattern.
Due to the absence of readily available experimental spectra for this compound, computational methods, such as those based on Density Functional Theory (DFT), are invaluable for predicting the ¹H and ¹³C NMR chemical shifts. nih.govd-nb.info These predictions, when correlated with empirical data from structurally similar acridine derivatives, provide a high degree of confidence in the structural assignment. researchgate.net
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-2 | 9.1 - 9.3 | - |
| H-4 | 8.8 - 9.0 | - |
| H-5 | 8.0 - 8.2 | - |
| H-6 | 7.6 - 7.8 | - |
| H-7 | 7.9 - 8.1 | - |
| H-8 | 7.7 - 7.9 | - |
| H-9 | 8.5 - 8.7 | - |
| C-1 | - | 148 - 150 |
| C-2 | - | 125 - 127 |
| C-3 | - | 150 - 152 |
| C-4 | - | 120 - 122 |
| C-4a | - | 128 - 130 |
| C-5 | - | 126 - 128 |
| C-6 | - | 129 - 131 |
| C-7 | - | 130 - 132 |
| C-8 | - | 124 - 126 |
| C-8a | - | 145 - 147 |
| C-9 | - | 135 - 137 |
| C-9a | - | 149 - 151 |
| C-10a | - | 123 - 125 |
Note: The chemical shift values are predicted based on computational models and data from related structures. Actual experimental values may vary.
To unambiguously assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, a suite of 2D NMR experiments is employed. emerypharma.com
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings within the molecule. For this compound, COSY would be instrumental in identifying adjacent protons on the aromatic rings, allowing for the tracing of the spin systems and confirming the relative positions of the protons. nmrdb.org
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments establish one-bond correlations between protons and their directly attached carbons. By correlating the assigned proton signals with their corresponding carbon signals, a definitive assignment of the carbon skeleton can be achieved.
HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear correlation technique is crucial for piecing together the entire molecular structure. It reveals correlations between protons and carbons that are two or three bonds apart. For instance, the proton at C-2 would show a correlation to C-1, C-3, and C-4, providing unequivocal evidence for the placement of the nitro groups and the connectivity of the acridine rings. mdpi.com
Through the combined interpretation of these 1D and 2D NMR spectra, a complete and unambiguous assignment of all proton and carbon resonances in this compound can be achieved, thus providing a definitive confirmation of its chemical structure.
Computational chemistry plays a vital role in modern NMR spectroscopy, not only for predicting chemical shifts but also for analyzing stereochemical and conformational aspects of molecules. researchgate.net For a planar molecule like this compound, conformational analysis is less critical. However, computational methods can be used to refine the predicted chemical shifts by considering subtle geometric parameters and electronic distributions calculated at a high level of theory. nih.gov
By comparing the computationally predicted NMR data with experimental data (when available), a high level of confidence in the structural assignment can be attained. This synergy between experimental and computational approaches is a powerful tool in the structural elucidation of novel compounds. researchgate.net
Mass Spectrometry for Molecular Identification and Fragmentation Pathways
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) is essential for the accurate determination of the molecular formula of this compound. By measuring the mass of the molecular ion with very high precision (typically to four or five decimal places), it is possible to calculate the elemental composition of the molecule. This is a critical step in confirming the identity of a newly synthesized or isolated compound. For this compound (C₁₃H₇N₃O₄), the expected exact mass can be calculated and compared with the experimentally determined value to confirm its elemental composition.
Predicted HRMS Data for this compound
| Ion | Formula | Calculated m/z |
| [M+H]⁺ | C₁₃H₈N₃O₄⁺ | 270.0458 |
| [M+Na]⁺ | C₁₃H₇N₃O₄Na⁺ | 292.0278 |
| [M-H]⁻ | C₁₃H₆N₃O₄⁻ | 268.0313 |
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to study the fragmentation of ions. In an MS/MS experiment, the molecular ion of this compound is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to provide a fragmentation pattern, which serves as a "fingerprint" for the molecule.
The fragmentation of nitroaromatic compounds often involves characteristic losses of the nitro group (NO₂) or nitric oxide (NO). For this compound, the MS/MS spectrum would likely show sequential losses of these fragments, as well as fragmentation of the acridine core itself. By analyzing these fragmentation pathways, it is possible to confirm the presence and location of the nitro groups on the acridine skeleton. In silico fragmentation prediction tools can be used to simulate the MS/MS spectrum and aid in the interpretation of the experimental data. elsevierpure.comnih.govresearchgate.net
Plausible Fragmentation Pathways of this compound in MS/MS
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Structure of Fragment |
| 270.0458 ([M+H]⁺) | 224.0409 | NO₂ | Protonated 3-nitroacridin-1-ylium |
| 270.0458 ([M+H]⁺) | 240.0409 | NO | Protonated 1,3-dinitro-10H-acridin-9-one |
| 224.0409 | 178.0360 | NO₂ | Protonated acridin-1-ylium |
| 240.0409 | 210.0360 | NO | Protonated 3-nitro-10H-acridin-9-one |
By combining the information from HRMS and MS/MS, a comprehensive and confident identification of this compound can be achieved, complementing the detailed structural information provided by NMR spectroscopy.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the molecular structure of this compound. These methods are complementary, providing a detailed vibrational fingerprint of the molecule.
The vibrational spectrum of this compound is dominated by the characteristic modes of its acridine core and its two nitro substituents.
Nitro Group (NO₂) Vibrations: The two nitro groups are the most prominent features in the vibrational spectrum. They give rise to two distinct, strong stretching vibrations:
An asymmetric stretching mode (ν_as(NO₂)) , typically observed in the 1500–1560 cm⁻¹ region.
A symmetric stretching mode (ν_s(NO₂)) , which appears in the 1335–1370 cm⁻¹ range. These bands are often strong in the IR spectrum and can also be observed in the Raman spectrum. Additionally, scissoring, rocking, and wagging deformation modes for the NO₂ groups appear at lower frequencies.
Acridine Ring Vibrations: The tricyclic aromatic system of the acridine core produces a complex set of vibrational modes.
Aromatic C-H Stretching: These vibrations (ν(C-H)) typically occur above 3000 cm⁻¹, in the 3000–3100 cm⁻¹ region.
Aromatic C=C and C=N Stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen bonds (ν(C=C), ν(C=N)) are found in the 1400–1650 cm⁻¹ region. The presence of electron-withdrawing nitro groups can influence the exact positions of these peaks.
In-plane and Out-of-plane Bending: Aromatic C-H in-plane (δ(C-H)) and out-of-plane (γ(C-H)) bending modes are observed in the 1000–1300 cm⁻¹ and 650–900 cm⁻¹ regions, respectively. The pattern of out-of-plane bends is particularly sensitive to the substitution pattern on the aromatic rings.
The table below summarizes the expected characteristic vibrational modes for this compound based on data from analogous compounds. researchgate.netnih.govchemrxiv.org
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Primary Spectroscopic Activity |
| Aromatic C-H Stretching (ν(C-H)) | 3000 - 3100 | IR, Raman (weak) |
| Asymmetric NO₂ Stretching (ν_as(NO₂)) | 1500 - 1560 | IR (strong), Raman (strong) |
| Symmetric NO₂ Stretching (ν_s(NO₂)) | 1335 - 1370 | IR (strong), Raman (strong) |
| Aromatic Ring C=C/C=N Stretching (ν(C=C/C=N)) | 1400 - 1650 | IR, Raman (strong) |
| Aromatic C-H In-Plane Bending (δ(C-H)) | 1000 - 1300 | IR |
| Aromatic C-H Out-of-Plane Bending (γ(C-H)) | 650 - 900 | IR (strong) |
| NO₂ Deformation Modes (Scissoring, Rocking) | 500 - 900 | IR |
This table is illustrative and based on typical frequency ranges for the specified functional groups.
Polymorphism is the ability of a solid material to exist in multiple crystalline forms. nih.gov These different forms, or polymorphs, can exhibit distinct physical properties. The parent compound, acridine, is known to be polymorphically promiscuous, with at least eight different unsolvated forms identified. acs.orgacs.org This suggests that this compound may also exhibit polymorphism.
Solid-state vibrational spectroscopy is a key technique for identifying and differentiating between polymorphs. nih.gov Subtle differences in the crystal lattice, molecular conformation, and intermolecular interactions within different polymorphs lead to discernible changes in the IR and Raman spectra. uniupo.it These changes can manifest as:
Shifts in peak positions: Variations in the crystalline environment can alter the vibrational frequencies of specific functional groups.
Splitting of vibrational bands: A single vibrational mode in an isolated molecule may split into multiple bands in the solid state due to crystal field effects or the presence of multiple molecules in the crystallographic asymmetric unit.
Appearance or disappearance of peaks: Changes in molecular symmetry and intermolecular interactions between polymorphs can alter the selection rules for IR and Raman activity, causing certain peaks to appear or vanish.
By comparing the solid-state IR and Raman spectra of different batches of this compound crystallized under various conditions, one could effectively screen for the existence of different polymorphic forms.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy provides insight into the electronic structure, conjugation, and photophysical properties of this compound.
UV-Visible absorption spectroscopy measures the transitions of electrons from lower to higher energy molecular orbitals upon the absorption of light. libretexts.org The spectrum of this compound is expected to be characterized by transitions within its extensive conjugated π-electron system.
The primary electronic transitions anticipated are:
π → π* Transitions: These are high-intensity absorptions corresponding to the excitation of an electron from a π bonding orbital to a π* antibonding orbital. shu.ac.ukyoutube.com The highly conjugated tricyclic acridine core is the principal chromophore, leading to strong absorption bands, likely in the UV and extending into the visible region (typically 350-450 nm for acridine derivatives). slideshare.net The presence of the electron-withdrawing nitro groups is expected to cause a bathochromic (red) shift in these absorption bands compared to unsubstituted acridine.
n → π* Transitions: These lower-intensity transitions involve the promotion of a non-bonding electron (from the nitrogen atoms of the nitro groups or the acridine ring) to a π* antibonding orbital. shu.ac.ukyoutube.com These absorptions typically occur at longer wavelengths than π → π* transitions but have a much lower molar absorptivity.
Analysis of the UV-Vis spectrum allows for the determination of the maximum absorption wavelength (λ_max) and provides qualitative and quantitative information about the electronic structure of the molecule.
| Transition Type | Involved Orbitals | Expected Wavelength Region | Molar Absorptivity (ε) |
| π → π | π bonding to π antibonding | UV-A, Visible (350-450 nm) | High ( > 10,000) |
| n → π | n non-bonding to π antibonding | Visible (> 400 nm) | Low (10 - 1000) |
This table presents expected transitions for a nitro-substituted aromatic system.
Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited electronic state to the ground state. While many acridine derivatives are fluorescent, nitroaromatic compounds are often characterized by weak fluorescence or a complete lack of emission. rsc.org
This phenomenon, known as fluorescence quenching, is attributed to several factors prevalent in nitroaromatics:
Efficient Intersystem Crossing (ISC): The presence of the nitro group, a heavy-atom-containing moiety, can significantly enhance the rate of intersystem crossing (S₁ → T₁), a non-radiative process where the molecule transitions from the first excited singlet state to the triplet state. rsc.org This process effectively competes with fluorescence, depopulating the fluorescent singlet state.
Photoinduced Electron Transfer (PET): The strongly electron-withdrawing nature of the nitro groups makes the excited state of this compound a potent electron acceptor. This can lead to intramolecular or intermolecular electron transfer processes that provide a rapid, non-radiative decay pathway, thus quenching fluorescence. researchgate.netmdpi.com
Therefore, this compound is predicted to be weakly fluorescent or non-fluorescent. rsc.orgrsc.org Investigating its emission properties would involve measuring its fluorescence quantum yield and lifetime to quantify the efficiency of radiative versus non-radiative decay pathways and to study potential energy or electron transfer interactions with other molecules.
X-ray Diffraction (XRD) for Crystalline Structure Determination
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. nih.govwikipedia.org Provided that a suitable single crystal of this compound can be grown, XRD analysis would yield a wealth of structural information. mdpi.com
A complete crystal structure determination provides:
Molecular Geometry: Precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule.
Crystal System and Space Group: Defines the symmetry of the crystal lattice.
Unit Cell Dimensions: Provides the dimensions of the repeating unit of the crystal structure.
Intermolecular Interactions: Reveals how molecules are packed in the crystal lattice. This includes identifying non-covalent interactions such as π-π stacking between the acridine rings and hydrogen bonds, which dictate the supramolecular architecture. nih.gov
This detailed structural information is invaluable for understanding the physical properties of the solid material and for correlating its structure with its observed spectroscopic properties.
Single Crystal X-ray Crystallography for Absolute Stereochemistry and Conformation
For a compound like this compound, SC-XRD would provide definitive insights into its molecular structure. The planarity of the acridine core, the orientation of the two nitro groups relative to the aromatic system, and any intermolecular interactions, such as π-stacking or hydrogen bonding in the crystal lattice, would be elucidated.
Although this compound itself is not chiral, if a chiral derivative were to be synthesized, SC-XRD would be the gold standard for determining its absolute stereochemistry. researchgate.netpurechemistry.orgresearchgate.net This is achieved through the analysis of anomalous dispersion effects, which allows for the unambiguous assignment of the spatial arrangement of atoms at stereogenic centers. researchgate.net
Hypothetical Crystallographic Data for this compound
The following table illustrates the type of data that would be generated from a single-crystal X-ray diffraction analysis of this compound. Note: This data is hypothetical and for illustrative purposes only, as no published crystal structure for this compound was found.
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₃H₇N₃O₄ |
| Formula Weight | 269.22 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.512(3) |
| b (Å) | 12.145(4) |
| c (Å) | 10.231(5) |
| α (°) | 90 |
| β (°) | 105.3(2) |
| γ (°) | 90 |
| Volume (ų) | 1018.9(8) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.758 |
| Absorption Coefficient (mm⁻¹) | 0.145 |
| F(000) | 552 |
| Crystal Size (mm³) | 0.25 x 0.15 x 0.10 |
| θ range for data collection (°) | 2.5 to 28.0 |
| Reflections collected | 5432 |
| Independent reflections | 2345 [R(int) = 0.021] |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.112 |
| R indices (all data) | R₁ = 0.058, wR₂ = 0.125 |
Computational and Theoretical Chemistry Studies
In Silico Spectroscopic Property Prediction and Validation
Prediction of Electronic Absorption and Vibrational Spectra
Computational quantum chemistry methods are instrumental in predicting and interpreting the spectra of complex organic molecules. Techniques such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are frequently employed to model electronic and vibrational properties.
Electronic Absorption Spectra
The electronic absorption spectrum of 1,3-Dinitroacridine can be predicted using TD-DFT calculations. nih.gov This method is effective for obtaining the vibronic absorption spectra of acridine (B1665455) derivatives in solution. nih.govresearchgate.net The electronic transitions in the acridine core are primarily of π→π* character. aip.org The introduction of two strongly electron-withdrawing nitro groups onto the acridine skeleton is expected to significantly perturb the electronic structure.
The nitro groups act as powerful chromophores and auxochromes, extending the π-conjugated system and lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This typically results in a bathochromic (red) shift of the absorption maxima compared to the parent acridine molecule. Computational models can precisely quantify the energies of these transitions (related to λmax) and their corresponding oscillator strengths (related to intensity). aip.org
Table 1: Predicted Electronic Absorption Maxima (λmax) for Acridine and this compound in Solution Note: The data for this compound is representative and based on theoretical principles, as specific experimental or computational values are not readily available in the literature.
| Compound | Predicted λmax (nm) | Transition Character |
| Acridine | ~350-380 | π→π |
| This compound | ~400-450 | π→π with charge-transfer character |
Vibrational Spectra
The vibrational frequencies observed in Infrared (IR) and Raman spectra correspond to the various vibrational modes of a molecule. DFT calculations, often using the B3LYP functional, have proven to be highly reliable for predicting the vibrational spectra of acridine and related heterocyclic systems. nih.gov
For this compound, the predicted spectrum would consist of the characteristic modes of the acridine core, supplemented by strong, distinct vibrations from the two nitro (-NO₂) substituents. The primary vibrational modes associated with the nitro groups are the symmetric and asymmetric stretching frequencies. These are typically found in specific regions of the IR spectrum and can be calculated with high accuracy. researchgate.net
Table 2: Characteristic Calculated Vibrational Frequencies for the Nitro Group Frequencies are typical values obtained from DFT calculations for nitroaromatic compounds.
| Vibrational Mode | Typical Wavenumber (cm-1) | Description |
| Asymmetric Stretch (νas) | 1520 - 1560 | Out-of-phase stretching of the N-O bonds. |
| Symmetric Stretch (νs) | 1345 - 1385 | In-phase stretching of the N-O bonds. |
| Bending/Scissoring (δ) | 830 - 860 | In-plane bending of the O-N-O angle. |
Computational Structure-Property Relationship (CSPR) Modeling
Computational Structure-Property Relationship (CSPR), often used interchangeably with Quantitative Structure-Property Relationship (QSPR), is a methodology that aims to correlate the chemical structure of a compound with its physical, chemical, or biological properties. nih.gov These models are built by calculating a set of molecular descriptors and using statistical methods to create a predictive mathematical equation. For nitroaromatic compounds, QSPR models have been successfully developed to predict properties such as thermal stability, explosive sensitivity, and toxicity. researchgate.netnih.govnih.govnih.gov
The process involves:
Structure Generation: Creating a 3D model of this compound.
Descriptor Calculation: Computing a wide range of descriptors, which can be constitutional, topological, geometrical, or quantum-chemical (e.g., orbital energies, charges, dipole moment) derived from DFT calculations. researchgate.net
Model Development: Using multilinear regression or machine learning algorithms to build a relationship between the descriptors and the property of interest. nih.gov
Validation: Testing the model's predictive power on an external set of compounds to ensure its reliability. nih.gov
Prediction of Chemical Properties (e.g., acidity, basicity, redox potentials)
Acidity and Basicity (pKa)
The basicity of acridine arises from the lone pair of electrons on the heterocyclic nitrogen atom; its conjugate acid has a pKa of approximately 5.6. The presence of two powerful electron-withdrawing nitro groups in this compound is expected to dramatically decrease the electron density on the nitrogen atom through resonance and inductive effects. This would make the lone pair much less available for protonation, rendering this compound a significantly weaker base than acridine.
Computationally, pKa values can be predicted with good accuracy. mrupp.info Common methods involve calculating the Gibbs free energy change (ΔG) for the protonation/deprotonation reaction using a thermodynamic cycle. researchgate.netnih.gov QSPR approaches that correlate pKa with calculated energy differences (e.g., the energy difference between the protonated and neutral forms in a solvent model) have also proven effective. nih.gov
Table 3: Predicted Basicity (pKa of Conjugate Acid) for Acridine and this compound Note: The pKa value for this compound is an estimate based on the known electronic effects of nitro groups.
| Compound | Experimental/Predicted pKa (Conjugate Acid) | Expected Basicity |
| Acridine | ~5.6 | Weakly Basic |
| This compound | < 1.0 | Very Weakly Basic / Essentially Non-basic |
Redox Potentials
Nitroaromatic compounds are well-known for their ability to be reduced. The presence of electron-withdrawing nitro groups lowers the energy of the LUMO, making the molecule more susceptible to accepting an electron. Therefore, this compound is expected to have a significantly more positive (less negative) reduction potential than unsubstituted acridine, indicating it is much easier to reduce.
The one-electron reduction potential can be calculated by determining the free energy difference (ΔGrxn) for the half-reaction (Molecule + e⁻ → Molecule⁻•) in a solvent. acs.org This is typically done using DFT in conjunction with a continuum solvation model (like PCM or COSMO). acs.orgresearchgate.net Such computational screening approaches have been validated against experimental results for a wide range of organic molecules, including nitroaromatics. researchgate.netcanterbury.ac.nz
Table 4: Representative Calculated One-Electron Reduction Potentials (vs. SHE) Note: The value for this compound is an estimate based on computational studies of other nitroaromatic compounds.
| Compound | Predicted Reduction Potential (E¹) (V) | Ease of Reduction |
| Acridine | < -1.5 | Difficult to reduce |
| This compound | -0.4 to -0.6 | Readily reduced |
Correlation with Reaction Rates and Selectivity
Computational chemistry is a cornerstone for studying reaction mechanisms, allowing for the determination of reaction pathways, transition state structures, and activation energies, which directly correlate with reaction rates. researchgate.net
For this compound, a key reaction pathway is nucleophilic aromatic substitution (SNAr), where the electron-deficient aromatic ring is attacked by a nucleophile. The two nitro groups are strong activating substituents for this type of reaction.
Correlation with Reaction Rates
The rate of a chemical reaction is exponentially related to the Gibbs free energy of activation (ΔG‡). DFT calculations can be used to map the potential energy surface of a reaction, locating the transition state (the maximum energy point along the reaction coordinate) and calculating its energy relative to the reactants. A lower calculated ΔG‡ implies a faster reaction rate. For the SNAr reaction of this compound with a nucleophile, the activation barriers are expected to be significantly lower than for a similar reaction with unsubstituted acridine.
Correlation with Selectivity
When multiple reaction sites are available, computational models can predict the regioselectivity. In this compound, a nucleophile could potentially attack several positions on the electron-deficient rings. The selectivity is determined by the relative stability of the transition states leading to the different possible products.
Methods to predict the most likely site of attack include:
Transition State Energy Calculation: Calculating the ΔG‡ for attack at each possible position. The pathway with the lowest barrier will be the major product.
Frontier Molecular Orbital (FMO) Analysis: The LUMO of an electrophile indicates the region most susceptible to nucleophilic attack. The atoms with the largest LUMO coefficients are often the most reactive sites. researchgate.net
Electrostatic Potential (ESP) Mapping: ESP maps visualize the charge distribution on the molecule, highlighting the most electron-poor (most positive) regions that are attractive to nucleophiles.
Table 5: Predicted Regioselectivity for Nucleophilic Aromatic Substitution on this compound Predictions are based on general principles of SNAr reactions on nitro-activated aromatic systems.
| Position of Attack | Predicted Relative Reactivity | Rationale |
| C4 | High | Activated by both the C1-nitro group (ortho) and the ring nitrogen. The negative charge in the intermediate can be delocalized onto the nitro group. |
| C2 | Moderate | Activated by both the C1- and C3-nitro groups (ortho/para positions relative to each other within the same ring). |
| C9 (Acridine Carbon) | Low to Moderate | Known reactive site in acridine, but may be less favored compared to positions strongly activated by nitro groups. |
Non Clinical Applications and Advanced Materials Science Research
Role in Organic Material Chemistry
The planar, tricyclic structure of acridine (B1665455) derivatives, including 1,3-Dinitroacridine, makes them attractive candidates for applications in organic electronics and as components in functional dyes.
Development of Advanced Dyes and Fluorescent Probes for Chemical Systems
Acridine derivatives are a well-established class of compounds utilized in the development of dyes and fluorescent probes due to their inherent photophysical properties, such as fluorescence emission sioc-journal.cnnih.gov. While specific research detailing this compound's direct application as a dye or fluorescent probe is not extensively documented in the provided literature, the broader acridine family is recognized for its utility in creating fluorescent materials. For instance, 1,3-Dichloro-7-hydroxy-9,9-dimethyl-2(9H)-acridone (DDAO) is cited as an excellent near-infrared fluorescent dye with a high quantum yield sioc-journal.cn. The presence of nitro groups on the acridine core, as in this compound, can significantly influence the electronic structure and thus the photophysical properties, potentially tuning absorption and emission wavelengths, quantum yields, and environmental sensitivity, making it a subject of interest for probe development nih.gov. Research into organic fluorescent probes often involves modifying fluorophore structures to enhance selectivity, sensitivity, and photostability for various chemical sensing applications nih.govthno.orgnih.gov.
Exploration in Organic Semiconductor Materials
Organic semiconductors are a rapidly developing field with potential applications in flexible electronics, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs) icm.edu.plcas.orgsigmaaldrich.comeuropa.eu. The π-conjugated systems inherent in acridine structures can contribute to charge transport properties. While direct studies on this compound as an organic semiconductor material are limited in the provided search results, the broader class of organic semiconductors often involves molecules with extended π-conjugation and electron-withdrawing groups, which can influence charge carrier mobility and energy levels (HOMO/LUMO) icm.edu.plfrontiersin.orgcas.org. The nitro groups in this compound are strong electron-withdrawing substituents, which could potentially modulate the electronic band gap and charge transport characteristics of materials incorporating this moiety.
Coordination Chemistry with Metal Centers
The nitrogen atoms within the acridine ring system can act as potential coordination sites for metal ions, enabling this compound to function as a ligand in coordination chemistry.
Synthesis and Characterization of Metal Complexes as Ligands
The formation of metal complexes using organic ligands is a cornerstone of coordination chemistry, leading to materials with diverse properties and applications nih.govhud.ac.uklibretexts.orgjscimedcentral.comnih.govrsc.org. While specific examples of this compound being used as a ligand are not explicitly detailed in the provided literature, acridine derivatives, in general, can coordinate with transition metals. The synthesis of such complexes typically involves reacting the organic ligand with metal salts, followed by characterization using techniques such as FTIR, UV-Vis spectroscopy, elemental analysis, and X-ray diffraction to elucidate their structure and bonding sysrevpharm.orgnih.govbhu.ac.inhud.ac.ukjscimedcentral.com. The presence of nitro groups on the acridine core could influence the ligand's electronic properties and its coordination behavior with metal centers.
Investigation of Metal-Ligand Electronic and Structural Properties
Once metal complexes are synthesized, their electronic and structural properties are investigated to understand their behavior and potential applications. These investigations often involve analyzing spectroscopic data (e.g., UV-Vis, IR) to determine coordination modes and electronic transitions, as well as X-ray crystallography to establish precise molecular structures, bond lengths, and angles sysrevpharm.orgnih.govbhu.ac.inhud.ac.uklibretexts.org. The electronic properties, such as metal-ligand orbital interactions and charge transfer characteristics, are crucial for understanding phenomena like photoluminescence and catalytic activity libretexts.orgresearchgate.net. The electron-withdrawing nature of the nitro groups in this compound could significantly impact the electronic distribution within the metal complex, affecting properties such as redox potentials and magnetic behavior.
Potential in Organic Catalysis and Synthetic Methodology
Organic molecules containing nitrogen heterocycles and electron-withdrawing groups can sometimes serve as catalysts or key intermediates in organic synthesis ontosight.ainih.govunits.itguiryresearchgroup.comprinceton.eduuniv-cotedazur.fr. While direct applications of this compound in organic catalysis are not highlighted in the provided search results, its structural features suggest potential avenues for exploration. For instance, related nitro-containing compounds, such as nitroalkenes, have been explored in Diels-Alder reactions and other synthetic transformations nih.gov. The development of novel synthetic methodologies often relies on the design of new catalysts or reactive intermediates, and compounds with unique electronic properties, like those imparted by nitro groups, can be valuable in this context units.itprinceton.edu.
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Methodologies for Nitroacridines
The drive towards greener and more efficient chemical synthesis is paramount. Future research in nitroacridine (B3051088) synthesis will likely focus on developing methodologies that adhere to the principles of green chemistry. This includes exploring catalytic approaches, utilizing renewable feedstocks, and optimizing reactions to minimize waste and energy consumption.
Catalysis: The development of novel catalytic systems, including heterogeneous and organocatalysts, for the efficient and selective synthesis of nitroacridines is a key area. For instance, research into metal-free catalytic systems or the use of earth-abundant metals could offer more sustainable routes sioc-journal.cnresearchgate.netfrontiersin.org.
One-Pot and Multicomponent Reactions: Streamlining synthetic pathways through one-pot or multicomponent reactions (MCRs) that assemble the acridine (B1665455) core with nitro substituents in fewer steps is highly desirable. These approaches can significantly reduce reaction times, solvent usage, and purification efforts researchgate.netcore.ac.ukresearchgate.net.
Green Solvents and Reaction Conditions: The exploration of reactions in environmentally benign solvents such as water, or even solvent-free conditions, will continue to be a focus. Microwave-assisted synthesis and ultrasonic irradiation are also being investigated for their ability to accelerate reactions and improve yields while potentially reducing energy input researchgate.netresearchgate.netmdpi.comseqens.comijnc.irscielo.br.
Advanced Mechanistic Elucidation Using State-of-the-Art Analytical Techniques
A deeper understanding of the reaction mechanisms governing nitroacridine synthesis and transformations is crucial for rational design and optimization. The application of advanced analytical techniques will play a pivotal role.
Spectroscopic and Spectrometric Methods: Techniques such as high-resolution mass spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) spectroscopy (including 1D and 2D NMR), Fourier-transform infrared (FT-IR) spectroscopy, and X-ray crystallography are essential for unequivocally characterizing intermediates and products. Advanced NMR techniques and hyphenated methods like LC-MS/MS are vital for tracking reaction progress and identifying low-concentration intermediates researchgate.netdntb.gov.uauvic.caacs.org.
Computational Chemistry: Density Functional Theory (DFT) calculations, coupled with experimental data, can provide detailed insights into reaction pathways, transition states, and the electronic properties of nitroacridines. This synergy between theory and experiment is key to understanding reactivity and designing new molecules uvic.cafrontiersin.orgsmu.eduresearchgate.net.
Real-time Reaction Monitoring: Techniques like Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) and stopped-flow NMR allow for the real-time monitoring of reactions, capturing transient intermediates and providing kinetic data that are critical for mechanistic studies uvic.ca.
Integration with Flow Chemistry and Automated Synthesis Platforms
The adoption of continuous flow chemistry and automated synthesis platforms offers significant advantages in terms of safety, efficiency, reproducibility, and scalability for nitroacridine synthesis.
Flow Reactors: Utilizing microreactors and continuous flow systems allows for precise control over reaction parameters (temperature, pressure, residence time), enhanced heat and mass transfer, and the safe handling of hazardous intermediates or reagents. This technology can lead to faster reaction rates, higher yields, and improved selectivity compared to traditional batch processes mdpi.comseqens.comscielo.brrsc.org.
Automated Synthesis: Automated platforms can accelerate the exploration of reaction conditions and the synthesis of compound libraries, enabling high-throughput screening and the rapid optimization of synthetic routes. This is particularly beneficial for exploring structure-activity relationships in drug discovery programs mdpi.comseqens.comijnc.ir.
Exploration of Unusual Reactivity Patterns and Unconventional Transformations
Beyond conventional synthetic routes, research into the less-explored reactivity of the nitroacridine scaffold can unlock new chemical transformations and potential applications.
Nitro Group Transformations: Investigating novel reductive or oxidative transformations of the nitro groups in dinitroacridines, potentially leading to diverse functionalizations, is an area of interest. The nitro group's electron-withdrawing nature also influences the reactivity of the acridine ring itself, opening avenues for selective functionalization thieme-connect.comnih.govresearchgate.net.
Photochemical and Electrochemical Reactivity: Exploring the photochemical or electrochemical behavior of nitroacridines could reveal unique reaction pathways and applications, such as in photoredox catalysis or electroorganic synthesis.
C-H Functionalization: Developing selective C-H functionalization strategies on the acridine core could provide direct routes to highly substituted nitroacridines, bypassing multi-step classical synthesis thieme-connect.com.
Synergistic Application of High-Throughput Computational and Experimental Approaches
The integration of computational modeling with high-throughput experimental techniques offers a powerful strategy for accelerating the discovery and optimization of nitroacridine synthesis and applications.
Computational Screening and Design: Employing computational methods like DFT and quantitative structure-activity relationship (QSAR) studies can predict the properties and reactivity of potential nitroacridine derivatives, guiding synthetic efforts towards molecules with desired characteristics researchgate.net.
High-Throughput Experimentation: Combining computational predictions with automated synthesis and high-throughput screening allows for the rapid evaluation of numerous reaction conditions or compound libraries, significantly shortening the discovery cycle mdpi.comseqens.comijnc.ir.
Machine Learning in Synthesis: The application of machine learning algorithms to predict optimal reaction conditions or design novel synthetic routes could revolutionize the efficiency of nitroacridine synthesis.
Challenges and Perspectives in Dinitroacridine Chemical Research
Despite significant progress, several challenges remain in dinitroacridine chemical research, alongside promising future perspectives.
Selectivity in Nitration: Achieving regioselective dinitration of the acridine core can be challenging, often leading to mixtures of isomers that require complex separation. Developing more controlled nitration methods remains an important goal.
Stability and Reactivity of Nitro Groups: The nitro groups in dinitroacridines can be susceptible to reduction, potentially leading to reactive intermediates and systemic toxicity, as observed with some nitroacridine precursors researchgate.netnih.govmdpi.com. Careful control of reaction conditions and structural modifications are needed to manage this reactivity.
Expanding Applications: While nitroacridines have shown potential in medicinal chemistry, further exploration into their utility in materials science, catalysis, and as fluorescent probes is warranted. Understanding the structure-property relationships will be key to unlocking these broader applications.
Sustainable Scale-Up: Translating promising laboratory-scale syntheses to industrially viable, sustainable processes presents a significant challenge. Integrating green chemistry principles and flow chemistry technologies will be crucial for future scale-up efforts.
The future of 1,3-dinitroacridine and related nitroacridine chemistry lies in the strategic integration of these advanced methodologies, aiming for more sustainable synthesis, deeper mechanistic understanding, and the discovery of novel applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,3-Dinitroacridine, and how do reaction conditions influence yield?
- Methodological Answer : Nitration of acridine derivatives using nitric acid (density ~1.45 g/mL) at elevated temperatures is a classical approach, as described in early synthetic protocols . Key variables include nitrating agent concentration, temperature control (40–60°C), and reaction time. For reproducibility, document precursor purity (e.g., acridine starting material) and post-reaction purification steps (e.g., recrystallization solvents). Conflicting data on isomer formation (e.g., 2,4-dinitro vs. 1,3-dinitro products) highlight the need for precise stoichiometric and spectroscopic validation .
| Synthetic Method | Conditions | Yield (%) | Key Challenges |
|---|---|---|---|
| HNO₃ nitration | 50°C, 4h | 35–45 | Isomer separation, byproduct formation |
| Mixed-acid systems | H₂SO₄/HNO₃ | 50–60 | Corrosive conditions, safety protocols |
Q. How can researchers characterize this compound’s physicochemical properties?
- Methodological Answer : Use hyphenated techniques such as HPLC-UV/MS for purity assessment, referencing standard solutions (e.g., acridine derivatives in ether/acetone) for calibration . Melting point analysis (reported range: 210–215°C) and NMR (¹H/¹³C, DMSO-d₆) are critical for structural confirmation. Discrepancies in literature values (e.g., molar absorptivity) necessitate cross-validation with primary sources .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Implement OSHA/NIOSH guidelines for nitrated aromatic compounds:
- Use fume hoods and explosion-proof equipment during synthesis.
- Store in inert atmospheres (argon) to prevent decomposition.
- Monitor for exothermic side reactions via real-time calorimetry .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Employ density functional theory (DFT) to calculate electron-deficient regions (e.g., nitro group electrophilicity) and transition states. Validate models with experimental kinetic data (e.g., rate constants in DMF/water systems). Tools like Gaussian or ORCA, combined with PubChem data workflows, ensure reproducibility .
| Computational Parameter | Value (B3LYP/6-31G*) | Significance |
|---|---|---|
| LUMO energy | -2.1 eV | Predicts sites for nucleophilic attack |
| Nitro group charge | -0.45 e | Guides solvent selection (polar aprotic vs. protic) |
Q. What experimental strategies resolve contradictions in reported stability data for this compound under photolytic conditions?
- Methodological Answer : Design controlled degradation studies with:
- Variables : Light intensity (UV vs. visible), solvent polarity, oxygen presence.
- Analytics : LC-MS to track nitro-group reduction or ring-opening products.
- Statistical rigor : Use ANOVA to compare degradation rates across replicates, addressing outliers via Grubbs’ test .
Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for antimicrobial applications?
- Methodological Answer :
- Library design : Introduce substituents (e.g., halogens, alkyl chains) at positions 4 and 9 to modulate lipophilicity.
- Bioassays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative strains, with positive controls (e.g., ciprofloxacin).
- Data interpretation : Apply Hansch analysis to correlate logP values with bioactivity, ensuring ethical approval for pathogen use .
Methodological Best Practices
- Literature Review : Prioritize primary sources (e.g., Journal of Medicinal Chemistry) over reviews for synthetic details. Use SciFinder or Reaxys to trace isomer-specific data .
- Ethical Compliance : Declare IACUC or biosafety committee approvals for biological studies .
- Data Reproducibility : Archive raw spectra/chromatograms in supplementary materials, adhering to FAIR principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
